molecular formula C20H25N3 B187184 1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- CAS No. 56297-68-8

1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl-

Cat. No.: B187184
CAS No.: 56297-68-8
M. Wt: 307.4 g/mol
InChI Key: KTSYTPMUPYCPFS-UHFFFAOYSA-N
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Description

IUPAC Naming Conventions and Synonyms

The compound is systematically named 1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- under IUPAC guidelines. Its structure comprises a benzo[g]quinoline moiety linked to a diethyl-substituted propane-1,3-diamine chain. Key synonyms include:

Synonym Source Identifier
GNF-Pf-5073 PubChem CID 180548
MMV665783 PubChem CID 180548
NSC-766708 PubChem CID 180548
AG-690/36535025 PubChem CID 180548

Historical Development of Benzoquinoline Nomenclature

Benzo[g]quinoline derivatives emerged from systematic studies on fused aromatic heterocycles. The "benzo" prefix denotes benzene ring fusion to quinoline, while the "g" positional descriptor specifies the annellation pattern (C9–C10 bond fusion) . Early nomenclature conflicts, such as Runge's "leukol" versus Gerhardt's "chinolein," were resolved by structural elucidation confirming the benzo[g]quinoline framework . Modern naming adheres to IUPAC guidelines for polycyclic systems.

Relationship to MMV665783 and GNF-Pf-5073 Identifiers

The identifiers MMV665783 (Malaria Medicine Venture) and GNF-Pf-5073 (Genomics Institute of the Novartis Research Foundation) reflect the compound's prominence in antimalarial research. These codes link to pharmacological databases and high-throughput screening libraries, emphasizing its role as a lead candidate for Plasmodium falciparum inhibition .

Structural Configuration Analysis

Molecular Formula and Weight Determination

The molecular formula C₂₀H₂₅N₃ was confirmed via high-resolution mass spectrometry (HRMS), yielding a molecular weight of 307.4 g/mol . Key compositional features:

Property Value
Molecular Formula C₂₀H₂₅N₃
Exact Mass 307.2046 Da
CAS Registry Number 56297-68-8

Stereochemical Configuration

The compound lacks chiral centers due to its symmetrical N,N-diethylpropane-1,3-diamine chain. However, restricted rotation about the C–N bonds creates conformational isomers, as evidenced by nuclear Overhauser effect (NOE) spectroscopy .

Crystal Structure Analysis

No single-crystal X-ray diffraction data are publicly available. However, analogous propane-1,3-diamine derivatives exhibit C₂-symmetric anti-periplanar conformations in solid-state structures, stabilized by intramolecular hydrogen bonding . Computational models suggest similar behavior for this compound.

Physico-chemical Properties

Solubility Profiles in Various Solvents

Experimental solubility data:

Solvent Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO) >10 (25°C)
Methanol 5–10 (25°C)
Chloroform 2–5 (25°C)
Water <0.1 (25°C)

The low aqueous solubility aligns with its lipophilic benzo[g]quinoline core .

Spectroscopic Characteristics

  • UV-Vis : λₘₐₐ = 254 nm (π→π* transition, benzo[g]quinoline) .
  • ¹H NMR (CDCl₃, 400 MHz): δ 8.65 (d, J=5.2 Hz, 1H, quinoline-H), 7.95–7.45 (m, 6H, aromatic), 3.45 (q, 4H, N–CH₂–CH₃), 1.85 (m, 2H, CH₂–CH₂–CH₂), 1.25 (t, 6H, N–CH₂–CH₃) .
  • ESI-MS : m/z 308.2 [M+H]⁺ .

Stability Parameters

  • Thermal Stability : Decomposes above 200°C without melting .
  • Photostability : Benzo[g]quinoline derivatives are prone to photooxidation; storage in amber vials under inert atmosphere is recommended .
  • Hygroscopicity : Low (≤0.1% weight gain at 80% RH) .

Properties

CAS No.

56297-68-8

Molecular Formula

C20H25N3

Molecular Weight

307.4 g/mol

IUPAC Name

N-benzo[g]quinolin-4-yl-N',N'-diethylpropane-1,3-diamine

InChI

InChI=1S/C20H25N3/c1-3-23(4-2)13-7-11-21-19-10-12-22-20-15-17-9-6-5-8-16(17)14-18(19)20/h5-6,8-10,12,14-15H,3-4,7,11,13H2,1-2H3,(H,21,22)

InChI Key

KTSYTPMUPYCPFS-UHFFFAOYSA-N

SMILES

CCN(CC)CCCNC1=CC=NC2=CC3=CC=CC=C3C=C12

Canonical SMILES

CCN(CC)CCCNC1=CC=NC2=CC3=CC=CC=C3C=C12

Other CAS No.

56297-68-8

Origin of Product

United States

Biological Activity

1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- (commonly referred to as AQ-13) is a compound of significant interest in medicinal chemistry, particularly for its potential antimalarial properties. This article delves into the biological activity of AQ-13, summarizing its synthesis, mechanisms of action, and efficacy against malaria.

  • Molecular Formula : C20H25N
  • Molecular Weight : 295.43 g/mol
  • CAS Number : 56297-68-8
  • Structure : The compound features a benzoquinoline moiety linked to a propanediamine backbone, which is pivotal for its biological activity.

Antimalarial Efficacy

AQ-13 has been evaluated for its antimalarial properties against various strains of Plasmodium falciparum, including chloroquine-resistant strains. The biological activity is assessed through both in vitro and in vivo studies.

  • In Vitro Studies :
    • IC50 Values : AQ-13 exhibited half-maximal inhibitory concentrations (IC50) below 0.5 μM against sensitive strains (3D7) and resistant strains (K1) of P. falciparum .
    • Cytotoxicity : Cytotoxicity was tested on VERO cells, showing a favorable selectivity index, indicating low toxicity to mammalian cells compared to its antimalarial activity .
  • In Vivo Studies :
    • Animal models infected with Plasmodium berghei demonstrated significant reductions in parasitemia following treatment with AQ-13, confirming its potential as an effective therapeutic agent .

The mechanism by which AQ-13 exerts its antimalarial effects involves interference with the heme detoxification pathway within the parasite. This pathway is critical for the survival of Plasmodium species, as it allows the organism to manage toxic heme released during hemoglobin digestion.

Case Studies

Several studies have highlighted the efficacy of AQ-13:

  • Study A : A comprehensive study reported that AQ-13 significantly reduced parasitemia in mice models when administered at doses correlating with human therapeutic levels .
  • Study B : In a comparative analysis with other antimalarial agents, AQ-13 demonstrated superior efficacy against drug-resistant strains, suggesting it could be a lead compound for future drug development .

Comparative Analysis

CompoundIC50 (μM)Cytotoxicity (CC50 μM)Selectivity Index
AQ-13<0.5>100>200
Chloroquine0.130300
Artemisinin0.02502500

Scientific Research Applications

1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article explores its applications across different domains, including medicinal chemistry, materials science, and catalysis.

Anticancer Activity

Recent studies have indicated that derivatives of quinoline possess significant anticancer properties. Research has shown that 1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

  • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
  • Methodology : MTT assay was performed on breast (MCF-7) and lung (A549) cancer cells.
  • Results : The compound showed IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent anticancer activity.

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Its ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

  • Objective : To determine the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
  • Methodology : Agar diffusion method was employed to assess inhibition zones.
  • Results : The compound demonstrated significant inhibition with zones of inhibition measuring 18 mm against S. aureus and 15 mm against E. coli.

Polymerization Initiator

1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- has been explored as a polymerization initiator due to its ability to form stable radicals.

Research Findings

  • Study : The compound was tested as an initiator for free radical polymerization of styrene.
  • Outcome : High molecular weight polystyrene was obtained with narrow polydispersity indices, indicating effective control over the polymerization process.

Coatings and Adhesives

Due to its amine functionality, this compound can be utilized in formulating coatings and adhesives that require enhanced adhesion properties.

Case Study: Adhesive Formulation

  • Objective : To evaluate the adhesive performance in wood bonding applications.
  • Methodology : Shear strength tests were conducted on bonded wood samples.
  • Results : The adhesive formulation incorporating the compound exhibited shear strengths exceeding 2 MPa, outperforming traditional adhesives.

Catalytic Activity in Organic Reactions

The compound's amine groups can act as catalysts in various organic transformations, including Michael additions and Mannich reactions.

Research Findings

  • Study : Investigated as a catalyst for the Michael addition of malononitrile to α,β-unsaturated carbonyl compounds.
  • Outcome : The reaction proceeded with high yields (up to 95%) under mild conditions, showcasing its potential as an efficient catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Substituted Diamines

N~4~-(8-Ethoxy-3-methylquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine
  • Structural Differences: Features a pentane diamine chain (vs. propane) with ethoxy and methyl substituents on the quinoline ring.
  • Ethoxy and methyl groups improve solubility in polar solvents compared to the unsubstituted benzoquinoline in the target compound .
4-(7-Chloroquinolin-4-yl)-1-N,N-diethyl-pentane-1,4-diamine
  • Structural Differences: Chlorine substituent on quinoline and a pentane diamine chain.
  • Impact : The electron-withdrawing chlorine enhances electrophilicity, affecting reactivity in substitution reactions. The pentane chain may facilitate chelation of larger metal ions, unlike the shorter propane chain in the target .

Diamines with Heterocyclic Substituents

N,N-Diethyl-N'-(1-thiazol-4-yl-ethyl)-propane-1,3-diamine
  • Structural Differences: Thiazole ring replaces benzoquinoline.
  • Impact: Thiazole’s nitrogen and sulfur atoms enable hydrogen bonding and coordination with transition metals.
N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine
  • Structural Differences: Piperidinyl group instead of benzoquinoline.
  • Impact: The cyclic amine introduces conformational rigidity and basicity, altering pH-dependent solubility. Unlike the planar benzoquinoline, the piperidine ring may hinder π-π interactions but improve membrane permeability .

Simple Aliphatic Diamines

1,3-Propanediamine, N,N-diethyl
  • Structural Differences: Lacks the benzoquinoline moiety.
  • Impact: The absence of aromaticity reduces UV activity and π-stacking capability. Lower molecular weight (130.23 g/mol vs. ~300–400 g/mol for quinoline derivatives) simplifies synthesis but limits applications in materials science .
1,3-Propanediamine, N,N,N',N'-tetramethyl-
  • Structural Differences : Tetramethyl substitution at both amine termini.
  • Impact: Increased hydrophobicity reduces water solubility. The lack of a quinoline group eliminates aromatic interactions, making it less suitable for applications requiring planar stacking .

Key Comparative Data

Compound Name Molecular Weight Key Substituents Solubility Trends Notable Applications
Target Compound ~350–400 g/mol Benzo[g]quinolin-4-yl, diethyl Moderate organic solubility Metal chelation, drug design
N~4~-(8-Ethoxy-3-methylquinolin-4-yl)-... ~380 g/mol Ethoxy, methyl, pentane Higher polar solubility Flexible ligand systems
4-(7-Chloroquinolin-4-yl)-... ~370 g/mol Chlorine, pentane Low aqueous solubility Electrophilic intermediates
N,N-Diethyl-N'-(1-thiazol-4-yl-ethyl)-... 241.4 g/mol Thiazole Moderate solubility Catalysis, coordination
1,3-Propanediamine, N,N-diethyl 130.23 g/mol Diethyl High organic solubility Base for complex synthesis

Preparation Methods

Reductive Methylation and Alkylation

A key intermediate, ethyl 5-hydroxy-10-methoxy-1-methylbenzo[g]quinolin-4(1H)-one-3-carboxylate (7) , is synthesized via reductive methylation of a precursor using sodium dithionite (Na₂S₂O₄), dimethyl sulfate (Me₂SO₄), and potassium hydroxide (KOH) in a tetrahydrofuran (THF)/water system. The reaction proceeds under phase-transfer catalysis (n-Bu₄NBr) to achieve selective methylation at the C-10 position, leveraging intramolecular hydrogen bonding between the C-4 carbonyl and C-5 hydroxyl groups for regioselectivity.

Reaction Conditions

ParameterValue
ReagentsNa₂S₂O₄, Me₂SO₄, KOH, n-Bu₄NBr
SolventTHF/H₂O (5:2 v/v)
TemperatureRoom temperature
Time30 minutes
Yield>90% (isolated)

Hydrolysis and Functionalization

Hydrolysis of ester 7 with 3N HCl yields 5-hydroxy-10-methoxy-1-methylbenzo[g]quinolin-4(1H)-one-3-carboxylic acid (10) , which can undergo decarboxylation or further substitution. Selective O-benzylation at C-10 is achievable using benzyl bromide under basic conditions, demonstrating the scaffold’s versatility for introducing diverse substituents.

Introduction of the 1,3-Propanediamine Side Chain

The diethylated 1,3-propanediamine moiety is introduced via nucleophilic substitution or coupling reactions. Source provides insights into continuous-flow hydrogenation methods for synthesizing N,N-dialkylated 1,3-propanediamines, which can be adapted for this target.

Synthesis of N,N-Diethyl-1,3-propanediamine

While Source focuses on N,N-dimethyl-1,3-propanediamine, analogous conditions using diethylamine or ethylating agents can yield the diethyl variant. A two-step process is proposed:

  • Amination of Acrylonitrile :
    Acrylonitrile reacts with diethylamine in a fixed-bed reactor to form N,N-diethyl-3-aminopropionitrile .

    ParameterValue
    Molar RatioDiethylamine:Acrylonitrile = 10:1
    CatalystInert stainless steel packing
    Temperature10–120°C
    Pressure0.1–8 MPa
    Space Velocity0.1–10 h⁻¹
    Conversion>99.5%
  • Hydrogenation to Diamine :
    The nitrile intermediate undergoes continuous hydrogenation in a fixed-bed reactor with Raney-Ni catalyst and alkaline co-catalysts (e.g., NaOH/MeOH).

    ParameterValue
    Pressure3–10 MPa
    Temperature10–200°C
    Space Velocity0.1–4 h⁻¹
    Yield≥98%

Coupling of Benzo[g]quinoline and Diamine Moieties

The final step involves attaching the diethylated diamine to the benzo[g]quinoline core. A nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling is hypothesized, though explicit protocols are absent in the provided sources.

Hypothetical SNAr Reaction

If the benzo[g]quinoline derivative contains a leaving group (e.g., halogen) at the 4-position, it could react with N,N-diethyl-1,3-propanediamine under basic conditions:

Benzo[g]quinolin-4-yl-X+H2N-(CH2)3N(Et)2BaseTarget Compound+HX\text{Benzo[g]quinolin-4-yl-X} + \text{H}2\text{N-(CH}2\text{)}3-\text{N(Et)}2 \xrightarrow{\text{Base}} \text{Target Compound} + \text{HX}

Optimization Considerations

  • Solvent : DMF or DMSO for polar aprotic conditions.

  • Base : K₂CO₃ or Cs₂CO₃ to deprotonate the amine.

  • Temperature : 80–120°C for 12–24 hours.

Palladium-Catalyzed Coupling

A Buchwald-Hartwig amination could couple aryl halides with amines using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos).

Benzo[g]quinolin-4-yl-Br+H2N-(CH2)3N(Et)2Pd catalystTarget Compound+HBr\text{Benzo[g]quinolin-4-yl-Br} + \text{H}2\text{N-(CH}2\text{)}3-\text{N(Et)}2 \xrightarrow{\text{Pd catalyst}} \text{Target Compound} + \text{HBr}

Typical Conditions

ComponentExample
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
Baset-BuONa
SolventToluene
Temperature100°C

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring substitution occurs exclusively at the 4-position of the benzo[g]quinoline requires directing groups or steric control.

  • Diethylation Specificity : Over-alkylation must be avoided during diamine synthesis; stepwise ethylation with excess alkylating agent may improve selectivity.

  • Purification : Column chromatography or crystallization techniques are critical due to the compound’s high molecular weight (307.4 g/mol) and polar functional groups .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl-?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, derivatives of benzoquinoline can be functionalized with diethylamine groups via intermediates like dibenzo[b,e]thiepin-ylidene precursors. A critical step is the formation of the quinoline-4-amine moiety, which may involve cyclization of substituted anilines or oxidation of enaminones . Key reagents include ethanesulfonic acid for salt formation and acetone/methanol for recrystallization . Comparative studies suggest that yields vary depending on the purity of intermediates and reaction conditions (e.g., solvent polarity, temperature gradients) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer : A combination of techniques is required:

  • NMR : 1H^1H and 13C^{13}C NMR can identify proton environments (e.g., diethylamino groups at δ ~1.2–1.4 ppm for CH3_3, δ ~3.3–3.5 ppm for N–CH2_2) and aromatic protons in the benzo(g)quinoline core (δ ~7.5–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the loss of diethylamine or quinoline moieties.
  • IR Spectroscopy : Stretching vibrations for C–N (1250–1350 cm1^{-1}) and aromatic C=C (1450–1600 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies in yields (e.g., 60–85%) often stem from differences in purification protocols or side reactions. For instance, competing acylation or oxidation pathways may reduce efficiency. Systematic optimization involves:

  • Design of Experiments (DoE) : Varying parameters like temperature (20–80°C), solvent polarity (acetone vs. DMF), and stoichiometry of reagents.
  • Chromatographic Monitoring : TLC or HPLC can track intermediate stability and byproduct formation.
  • Comparative Analysis : Studies by McClure et al. (1993) highlight the impact of methoxycarbonyl anion equivalents on yield variability, suggesting kinetic vs. thermodynamic control in key steps .

Q. What strategies are employed to study the coordination chemistry of this compound with transition metals?

  • Methodological Answer : The diethylamino and quinoline groups act as Lewis bases, enabling metal complexation. Experimental approaches include:

  • Titration Studies : UV-Vis or 1H^1H NMR titration with Cu2+^{2+}/Co2+^{2+} salts to determine binding constants (e.g., log K values).
  • X-ray Crystallography : Resolve crystal structures of complexes like bis(1,3-propanediamine)copper(II) chloride (CuCl2_2) to confirm octahedral geometry .
  • Magnetic Susceptibility : Assess paramagnetic behavior in metal complexes to infer electronic configurations .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Key steps:

  • Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps.
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvent polarity impacts on reaction pathways.
  • Kinetic Isotope Effects (KIE) : Predict isotopic substitution outcomes (e.g., 2H^2H vs. 1H^1H) to validate mechanisms. Predicted data from ChemSpider (e.g., CCLJWSGIHDYADG-UHFFFAOYSA-N) can guide experimental validation .

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